(E)-4-(N,N-diethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide
Description
The compound “(E)-4-(N,N-diethylsulfamoyl)-N-(4-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide” is a benzamide derivative featuring a benzo[d]thiazole scaffold substituted with methoxy and methyl groups at positions 4 and 3, respectively. The E-configuration indicates the spatial arrangement of the imine bond (C=N) in the benzothiazol-2(3H)-ylidene moiety. The 4-(N,N-diethylsulfamoyl)benzamide group introduces a sulfonamide functionality with diethylamine substituents, which may influence electronic and steric properties.
Key structural features include:
- Benzothiazole core: Provides a rigid aromatic system capable of π-π stacking and hydrogen bonding.
- Diethylsulfamoyl group: Enhances solubility and modulates electronic effects via electron-withdrawing sulfonyl and electron-donating ethyl groups.
- Methoxy and methyl substituents: Influence steric bulk and lipophilicity.
Properties
IUPAC Name |
4-(diethylsulfamoyl)-N-(4-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S2/c1-5-23(6-2)29(25,26)15-12-10-14(11-13-15)19(24)21-20-22(3)18-16(27-4)8-7-9-17(18)28-20/h7-13H,5-6H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWAPEZKINXCQNU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)N=C2N(C3=C(C=CC=C3S2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural and functional analogs of the target compound, highlighting differences in substituents, molecular weights, and spectral properties:
†Calculated based on molecular formula C₂₁H₂₅N₃O₄S₂.
Structural and Electronic Differences
- Sulfonamide Variations: The diethylsulfamoyl group in the target compound contrasts with benzylsulfonyl () or nitro-substituted phenyl () groups.
- Heterocyclic Core: The benzo[d]thiazole scaffold in the target compound differs from thiadiazole () or isoxazole () cores.
- Substituent Effects : The 4-methoxy and 3-methyl groups on the benzothiazole ring enhance lipophilicity compared to ethoxy or propynyl substituents in analogs (), affecting solubility and membrane permeability .
Spectral Characterization
- IR Spectroscopy: The absence of νS-H (~2500–2600 cm⁻¹) in the target compound confirms the thione tautomer, consistent with triazole-thione analogs (). In contrast, nitro-substituted derivatives () show distinct νNO₂ bands .
- 1H-NMR : Methyl and methoxy groups in the target compound would resonate at δ2.5–3.5 (CH₃) and δ3.8–4.0 (OCH₃), similar to ethyl and ethoxy signals in analogs () .
Key Research Findings
Tautomerism : The target compound’s thione tautomer is stabilized by conjugation, analogous to 1,2,4-triazole-3-thiones (). This contrasts with thiol tautomers, which are less common due to weaker S-H bonds .
Steric Influence : 3-Methyl and 4-methoxy groups create steric hindrance, possibly reducing aggregation tendencies compared to bulkier analogs like 8c () .
Q & A
Basic Research Question
Repurify : Recrystallize the compound using solvents like ethanol or ethyl acetate ().
Supplementary techniques : Perform HRMS to confirm molecular ion peaks and XRD for crystal structure validation. resolves stoichiometric inconsistencies via HPLC-MS (m/z matching) .
How can molecular docking studies be integrated with synthetic modifications to elucidate the structure-activity relationship (SAR) in antimicrobial research?
Advanced Research Question
Target selection : Dock the compound into bacterial enzyme active sites (e.g., DNA gyrase) using AutoDock Vina.
Modification guidance : Prioritize substituents predicted to enhance hydrogen bonding (e.g., -OH, -NH2) or π-π stacking (aromatic rings). notes pyrimidine derivatives’ role as enzyme inhibitors, guiding rational design .
What analytical approaches are recommended for characterizing byproducts formed during the synthesis of this compound?
Advanced Research Question
LC-MS/MS : Identify byproducts via fragmentation patterns.
Isolation : Use preparative TLC or column chromatography ( isolates intermediates via ethanol crystallization).
Mechanistic analysis : Probe reaction pathways using deuterated solvents or kinetic isotope effects .
How does the choice of solvent system impact the stereochemical outcome of the benzothiazole-ylidene moiety?
Advanced Research Question
Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, favoring E-isomer formation. demonstrates that ethanol/water mixtures promote crystallization of the desired stereoisomer. Monitor isomer ratios via NOESY NMR to confirm configuration .
What computational methods are most effective for predicting the physicochemical properties of this compound?
Basic Research Question
Use DFT calculations (Gaussian 09) for optimizing geometry and predicting NMR shifts. QSAR models (e.g., Schrödinger’s QikProp) estimate logP, solubility, and bioavailability. correlates trifluoromethyl groups with increased lipophilicity, validated experimentally .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
